4-(4-Benzyloxyphenyl)cyclohexanone
Description
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Properties
Molecular Formula |
C19H20O2 |
|---|---|
Molecular Weight |
280.4 g/mol |
IUPAC Name |
4-(4-phenylmethoxyphenyl)cyclohexan-1-one |
InChI |
InChI=1S/C19H20O2/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-5,8-9,12-13,16H,6-7,10-11,14H2 |
InChI Key |
GMIWLFZQXCZILR-UHFFFAOYSA-N |
SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
C1CC(=O)CCC1C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Contextualizing 4 4 Benzyloxyphenyl Cyclohexanone Within Cyclic Ketone Chemistry
Cyclic ketones, and particularly the cyclohexanone (B45756) ring system, are fundamental building blocks in organic synthesis. The carbonyl group's reactivity allows for a vast array of chemical transformations, including nucleophilic additions, alpha-functionalization, and rearrangements. The six-membered ring provides a well-defined three-dimensional scaffold that can be predictably functionalized.
Within this class, 4-arylcyclohexanones represent a "privileged scaffold," a molecular structure that is capable of binding to multiple biological targets. This makes them highly valuable in medicinal chemistry. nih.govnih.gov 4-(4-Benzyloxyphenyl)cyclohexanone is a specific and valuable member of this subclass. Its key feature is the benzyloxy group (-OCH₂Ph) attached to the phenyl ring. This group serves as a robust protecting group for the underlying phenol (B47542). The benzyl (B1604629) ether is stable to a wide range of reaction conditions, allowing chemists to perform extensive modifications on the cyclohexanone portion of the molecule without affecting the phenol. This protecting group can be readily removed in a later synthetic step, typically through catalytic hydrogenation, to unmask the phenol, which can then be used for further functionalization. researchgate.netresearchgate.net
The synthesis of the 4-arylcyclohexanone core itself often relies on powerful carbon-carbon bond-forming reactions. One of the most common and effective methods is the Michael addition (or conjugate addition). masterorganicchemistry.comyoutube.com In this approach, a nucleophile adds to an α,β-unsaturated carbonyl compound. For a compound like this compound, this could involve the addition of a benzyloxyphenyl-based organometallic reagent to a cyclohexenone precursor. youtube.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 82240-03-7 |
| Molecular Formula | C₁₉H₂₀O₂ |
| Molecular Weight | 280.36 g/mol |
| Structure | A cyclohexanone ring substituted at the 4-position with a phenyl group, which is itself substituted at its 4-position with a benzyloxy group. |
This data is compiled from chemical databases. chemicalbook.com
Significance As a Precursor and Building Block in Complex Organic Synthesis
The true value of 4-(4-Benzyloxyphenyl)cyclohexanone lies in its role as a versatile intermediate for creating more elaborate molecules, particularly those with biological activity. The ketone functional group is a synthetic linchpin, enabling a variety of transformations.
For instance, the carbonyl can be converted into an amine through reductive amination. This pathway is critical in the synthesis of 4-amino-4-arylcyclohexanone derivatives, which have been investigated as a novel class of analgesics. nih.govnih.gov The synthesis of these potent compounds often starts from a corresponding 4-arylcyclohexanone. The ketone is transformed, and subsequent modifications can be made to enhance biological potency. nih.gov
Furthermore, the addition of various nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), to the carbonyl group can generate tertiary alcohols. This reaction allows for the introduction of new carbon-based substituents, dramatically increasing molecular complexity. The stereochemical outcome of such additions can often be controlled, leading to specific isomers, which is crucial for biological activity. nih.gov The resulting hydroxyl group can then be further modified or eliminated to introduce unsaturation.
The benzyloxy protecting group plays a crucial strategic role throughout these transformations. After the complex core has been assembled, the benzyl (B1604629) group can be selectively cleaved via catalytic hydrogenation to yield the corresponding 4-(4-hydroxyphenyl)cyclohexane derivative. nih.govgoogle.com This unmasked phenol (B47542) provides a new reactive handle for further derivatization, such as etherification or esterification, allowing for the synthesis of a diverse library of compounds from a single advanced intermediate. This strategy is exemplified in the synthesis of complex liquid crystals, where a 4-benzyloxyphenol was used as a key building block. nih.gov
Table 2: Potential Synthetic Transformations of the 4-Arylcyclohexanone Core
| Reaction Type | Reagents/Conditions | Resulting Functional Group | Significance |
|---|---|---|---|
| Reductive Amination | Amine (e.g., NH₃, RNH₂), Reducing Agent (e.g., NaBH₃CN) | Amine | Access to biologically active amino derivatives. nih.gov |
| Wittig Reaction | Phosphonium Ylide (Ph₃P=CHR) | Alkene | Carbonyl-to-alkene conversion for scaffold modification. |
| Grignard Addition | Organomagnesium Halide (R-MgBr) | Tertiary Alcohol | Introduction of diverse carbon substituents. nih.gov |
| Reduction | Reducing Agent (e.g., NaBH₄) | Secondary Alcohol | Conversion of ketone to alcohol for further reactions. nih.gov |
| Deprotection (Post-Synthesis) | H₂, Palladium Catalyst (Pd/C) | Phenol | Unmasking the phenol for late-stage functionalization. researchgate.net |
Current Research Landscape and Identified Gaps for 4 4 Benzyloxyphenyl Cyclohexanone Studies
Established Synthetic Routes to Substituted Cyclohexanone (B45756) Core Scaffolds
The synthesis of substituted cyclohexanone rings is a cornerstone of organic chemistry, with several powerful reactions developed for this purpose. These methods provide versatile pathways to the six-membered carbocyclic core.
Condensation reactions are a versatile class of reactions for forming carbon-carbon bonds and cyclic structures. The Robinson annulation, a classic and widely used method, stands out for its efficiency in creating six-membered rings. wikipedia.orguoc.gr Discovered by Robert Robinson and William Rapson in 1935, this reaction sequence involves a Michael addition followed by an intramolecular aldol (B89426) condensation. wikipedia.orgjk-sci.com Typically, a ketone and a methyl vinyl ketone react to form an α,β-unsaturated ketone within a newly formed cyclohexane (B81311) ring. wikipedia.org The process begins with a base-catalyzed Michael reaction between a ketone enolate and an α,β-unsaturated ketone acceptor, yielding a 1,5-diketone intermediate. uoc.grlibretexts.org This intermediate then undergoes an intramolecular aldol condensation to form a β-hydroxy ketone, which subsequently dehydrates to yield the final cyclohexenone product. jk-sci.com The Robinson annulation has been instrumental in the total synthesis of complex natural products, including steroids like cortisone. wikipedia.org
Another relevant method is the self-condensation of cyclohexanone, which can be catalyzed by acids or bases to produce dimers such as 2-(1-cyclohexenyl)cyclohexanone. nih.govacs.org This reaction underscores the ability of cyclohexanone itself to act as both a nucleophile (as an enolate) and an electrophile in forming larger, more complex structures. nih.gov
| Reaction Type | Description | Key Intermediates | Typical Application |
| Robinson Annulation | A Michael addition followed by an intramolecular aldol condensation to form a cyclohexenone ring. wikipedia.orgjk-sci.com | 1,5-diketone, β-hydroxy ketone. jk-sci.comlibretexts.org | Synthesis of fused ring systems, steroids. wikipedia.org |
| Aldol Condensation | Self-condensation of a ketone (like cyclohexanone) or reaction between two different carbonyl compounds. pearson.com | Enolate, β-hydroxy ketone. pearson.com | Dimerization, formation of α,β-unsaturated ketones. nih.gov |
| Dieckmann Condensation | An intramolecular condensation of a diester to form a β-keto ester, which can be converted to a cyclohexanone. | Diester, β-keto ester. | Synthesis of 5- and 6-membered cyclic ketones. |
Grignard reagents are powerful nucleophiles used extensively in the formation of carbon-carbon bonds. masterorganicchemistry.com In the context of aryl-substituted cyclohexanone synthesis, an aryl Grignard reagent can be added to a cyclohexanone-based electrophile. For instance, the reaction of a Grignard reagent with a conjugated arylazocycloalkene has been described as a convenient route to 2-alkyl-6-aryl-cyclohexanones. rsc.org
A more general and highly efficient approach involves the direct addition of Grignard reagents to aryl acid chlorides, which can be moderated to prevent the common side reaction of double addition, thus providing aryl ketones in high yields. organic-chemistry.orgwisc.edu This principle can be adapted for cyclohexanone synthesis. For example, a precursor like cyclohexanedicarboxylic acid anhydride (B1165640) could be opened with an alcohol, converted to an acid chloride, and then reacted with an aryl Grignard reagent. The strong nucleophilic character of Grignard reagents allows them to attack carbonyl carbons, making them suitable for introducing aryl groups onto a pre-existing ring or a precursor that can be cyclized. masterorganicchemistry.com
Catalytic hydrogenation is a key industrial and laboratory method for producing cyclohexanones, often starting from readily available phenols. The direct, one-step selective hydrogenation of phenol (B47542) to cyclohexanone is more advantageous than two-step processes that proceed via a cyclohexanol (B46403) intermediate. osti.gov This transformation is highly dependent on the catalyst used, with palladium (Pd) being the most common active metal. osti.govxdhg.com.cn Supported palladium catalysts, such as Pd on alumina (B75360) (Al₂O₃) or carbon (C), are frequently employed. osti.govchemrxiv.org The choice of support and reaction conditions (temperature, pressure) significantly influences both the conversion of the starting material and the selectivity for the desired cyclohexanone product over the fully reduced cyclohexanol. xdhg.com.cn For example, a Pd/C-heteropoly acid catalyst system has been shown to achieve 100% phenol conversion with 93.6% cyclohexanone selectivity under mild conditions (80 °C, 1.0 MPa H₂). osti.gov
Another crucial reduction strategy is the hydrogenation of a carbon-carbon double bond in a cyclohexenone to yield the corresponding saturated cyclohexanone. This can be achieved using various catalytic systems, including platinum-tin (Pt-Sn) alloys, which have been studied for the hydrogenation of cyclohexanone itself to cyclohexanol but are also relevant for the saturation of precursors. princeton.edu
| Catalyst System | Starting Material | Temp (°C) | Pressure (MPa) | Conversion (%) | Selectivity (%) | Reference |
| Pd/C-heteropoly acid | Phenol | 80 | 1.0 | 100 | 93.6 | osti.gov |
| Pd/KL | Phenol | 60 | - | ~96.1 | ~94.4 | xdhg.com.cn |
| Pd/γ-Al₂O₃ | p-Cresol | Ambient | Ambient | 85 | >93 | chemrxiv.org |
| Pd-HAP | Phenol | 25 | Ambient | 100 | 100 | researchgate.net |
Targeted Synthesis of this compound
The specific synthesis of this compound requires methods that precisely install the benzyloxyphenyl group at the 4-position of the cyclohexanone ring.
The introduction of the 4-(4-benzyloxyphenyl) group can be accomplished through several modern synthetic strategies. One of the most powerful methods is the Suzuki-Miyaura coupling reaction. wikipedia.orgmdpi.com This palladium-catalyzed cross-coupling reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. libretexts.orgorganic-chemistry.org To synthesize the target molecule, this could involve the coupling of a 4-cyclohexanone derivative bearing a boronic acid or ester with 1-bromo-4-(benzyloxy)benzene. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.org
An alternative and direct approach is through a Williamson ether synthesis. A patented method describes the synthesis starting from 1,4-Dioxaspiro[4.5]decan-8-ol, which is a protected form of 4-hydroxycyclohexanone. chemicalbook.com The hydroxyl group is deprotonated with a strong base like sodium hydride, and the resulting alkoxide is reacted with benzyl (B1604629) bromide to form the benzyl ether. The final step is the acidic hydrolysis of the ketal protecting group to reveal the cyclohexanone carbonyl, yielding the desired product. chemicalbook.com Another route involves the synthesis of 4-amino-4-arylcyclohexanone derivatives where the aryl ring is modified, showcasing methods for building similarly substituted structures. nih.gov
| Method | Key Reagents | Bond Formed | Description |
| Suzuki-Miyaura Coupling | Pd catalyst, base, organoboron species, organohalide. wikipedia.orglibretexts.org | C(aryl)-C(cyclohexyl) | Palladium-catalyzed cross-coupling to form the aryl-cyclohexane bond. |
| Williamson Ether Synthesis | Base (e.g., NaH), alkyl halide (e.g., benzyl bromide). chemicalbook.com | C(aryl)-O-C(benzyl) | Formation of the ether linkage by reacting an alkoxide/phenoxide with an alkyl halide. |
Functional group interconversions are essential for arriving at the final target molecule from a synthetic intermediate. numberanalytics.comub.edu A common strategy in the synthesis of cyclohexanones involves the oxidation of a precursor alcohol. solubilityofthings.com For instance, if the synthesis yields 4-(4-benzyloxyphenyl)cyclohexanol, the secondary alcohol must be oxidized to the corresponding ketone. google.com
A variety of oxidizing agents can accomplish this transformation. Classic reagents include chromium-based oxidants like pyridinium (B92312) chlorochromate (PCC), which is known for converting primary and secondary alcohols to aldehydes and ketones, respectively. solubilityofthings.com More modern and milder methods such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are also highly effective. nih.gov For industrial-scale synthesis, greener alternatives are preferred. A patented method describes the oxidation of a 4-substituted cyclohexanol to the corresponding cyclohexanone using oxygen-containing gas as the oxidant, which is environmentally friendly and cost-effective. google.com Furthermore, if a protecting group is used for the ketone, such as an ethylene (B1197577) ketal, a deprotection step (typically acid-catalyzed hydrolysis) is required as the final step to unveil the carbonyl group. chemicalbook.com
| Oxidizing Agent/Method | Type of Reagent | Typical Conditions | Notes |
| Pyridinium Chlorochromate (PCC) | Chromium(VI) Reagent | CH₂Cl₂, Room Temperature | Mild oxidant for converting alcohols to aldehydes/ketones. solubilityofthings.com |
| Dess-Martin Periodinane (DMP) | Hypervalent Iodine Reagent | CH₂Cl₂, Room Temperature | Mild conditions, avoids toxic chromium byproducts. nih.gov |
| Swern Oxidation | Activated DMSO | Oxalyl chloride, Et₃N, -78 °C | Effective for a wide range of alcohols, requires low temperatures. |
| Oxygen Gas/Catalyst | Green Oxidant | Organic solvent, catalyst system | Environmentally friendly, suitable for large-scale production. google.com |
| Acidic Hydrolysis | Deprotection | Aqueous Acid (e.g., HCl) | Used to remove acid-labile protecting groups like ketals. chemicalbook.com |
Advanced Synthetic Approaches to this compound Derivatives
The synthesis of derivatives of this compound often requires advanced methods to control stereochemistry and introduce diverse functional groups efficiently. These approaches include stereoselective synthesis, catalytic transformations, and multi-component reactions.
Stereoselective Synthesis of Enantiomeric and Diastereomeric Cyclohexanone Derivatives
The creation of specific stereoisomers of cyclohexanone derivatives is a significant challenge in organic synthesis, as the biological activity of a molecule can be highly dependent on its three-dimensional structure. beilstein-journals.orgnih.gov Stereoselective synthesis aims to produce a single enantiomer or diastereomer out of many possibilities. uou.ac.in
Chiral catalysts are instrumental in achieving high levels of enantioselectivity in the synthesis of cyclohexanone derivatives. nih.govorganic-chemistry.orgacs.org These catalysts, which are themselves chiral, create a chiral environment that favors the formation of one enantiomer over the other. nih.gov Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. For example, chiral primary amines can catalyze the enantioselective synthesis of complex cyclohexanone building blocks with high efficiency. organic-chemistry.org
Ene-reductases, a class of enzymes, have been successfully employed in the asymmetric synthesis of chiral 4,4-disubstituted 2-cyclohexenones. nih.govacs.org This biocatalytic approach offers high enantioselectivities (up to >99% ee) through the desymmetrization of prochiral cyclohexadienones. nih.govacs.org Similarly, chiral metal complexes, such as those based on rhodium or aluminum, can catalyze various transformations to produce optically active cyclohexanone derivatives. organic-chemistry.org For instance, a chiral Al(III)-N,N'-dioxide complex has been used to catalyze the acyloin rearrangement of cyclic α-ketols to yield optically active 2-acyl-2-hydroxy cyclohexanones. organic-chemistry.org
| Catalyst Type | Reaction | Key Feature | Reference |
|---|---|---|---|
| Chiral Primary Amine | Synthesis of Wieland-Miescher and Hajos-Parrish ketones | High enantioselectivity and excellent yields, even at gram scale. | organic-chemistry.org |
| Ene-reductases (OPR3, YqjM) | Asymmetric desymmetrization of 2,5-cyclohexadienones | Generates quaternary stereocenters with high enantioselectivities. | nih.govacs.org |
| Chiral Al(III)-N,N'-dioxide complex | Acyloin rearrangement of cyclic α-ketols | Provides optically active 2-acyl-2-hydroxy cyclohexanones. | organic-chemistry.org |
| (S,S)-Fc-tfb-rhodium complex | Dynamic kinetic resolution of 4/5-carbonyl-cycloalkenones | Produces disubstituted trans-cycloalkanones with high diastereo- and enantioselectivity. | organic-chemistry.org |
The stereochemical outcome of a reaction can be significantly influenced by the reaction conditions and the choice of starting materials. beilstein-journals.orgnih.gov For instance, in nucleophilic additions to cyclohexanones, the stereochemistry is determined by a balance of steric hindrance, which favors equatorial attack, and electronic effects, which can favor axial attack. researchgate.netacs.org Factors such as the nature of the nucleophile, the solvent, and the presence of metal cations can alter this balance and thus control the diastereoselectivity of the reaction. researchgate.net
The starting material's inherent structure also plays a crucial role. For example, a cascade inter-intramolecular double Michael addition strategy has been developed for the diastereoselective synthesis of highly functionalized cyclohexanones. beilstein-journals.orgnih.govd-nb.infonih.gov This method, using curcumin (B1669340) and arylidenemalonates as starting materials, proceeds with complete diastereoselectivity in many cases. beilstein-journals.orgnih.govd-nb.infonih.gov The stereochemistry of the final product is dictated by the specific arrangement of atoms in the transition state of the cyclization step. nih.govd-nb.info
Catalytic Transformations for Functionalization and Cyclization
Catalysis plays a pivotal role in the efficient functionalization and formation of the cyclohexanone ring. nih.govorganic-chemistry.orgacs.orgorganic-chemistry.orgnih.govnih.govntnu.edu.twnih.gov These methods often offer milder reaction conditions and greater atom economy compared to stoichiometric approaches. researchgate.netrsc.org
Various catalytic systems have been developed for the synthesis of cyclohexanones. A cationic cyclization of alkynols or enynes, promoted by tetrafluoroboric acid in a specific solvent, provides an efficient route to cyclohexanone derivatives. organic-chemistry.orgorganic-chemistry.orgnih.gov Palladium-catalyzed reactions are also widely used. For example, a Pd(II)-catalyzed intramolecular addition of 1,3-diones to unactivated olefins yields cyclohexanones. organic-chemistry.org Another approach involves a tandem process combining carbene and photoredox catalysis for the synthesis of substituted cycloalkanones. nih.gov This method allows for the construction of two new carbon-carbon bonds in a single operation. nih.gov
| Catalytic System | Starting Materials | Product | Key Advantage | Reference |
|---|---|---|---|---|
| HBF₄·OEt₂ / HFIP | Alkynols or enynes with a terminal triple bond | Cyclohexanones | High yields through a 6-endo cyclization. | organic-chemistry.orgorganic-chemistry.orgnih.gov |
| PdCl₂(MeCN)₂ / CuCl₂ / PEG-400 | Alkenyl β-keto esters and amides | Six-membered carbocycles | Recyclable catalytic system. | organic-chemistry.org |
| Pd(II) catalyst | 1,3-diones and unactivated olefins | Cyclohexanones | Intramolecular addition. | organic-chemistry.org |
| Carbene and photoredox catalysis | Benzylic ketones and other precursors | α,β-disubstituted cyclic ketones | Convergent synthesis with construction of two C-C bonds. | nih.gov |
Multi-Component Reactions for Structural Diversification of Cyclohexanone Compounds
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single reaction vessel to form a complex product that incorporates substantial portions of all the starting materials. beilstein-journals.orgacs.org This approach offers significant advantages, including reduced synthesis time, lower costs, and decreased waste generation, aligning with the principles of green chemistry. frontiersin.org
MCRs provide a powerful platform for the structural diversification of cyclohexanone compounds. For example, a three-component cascade reaction involving cyclic ketones, arylamines, and benzoylmethylene malonates has been developed to access biologically important 4,5,6,7-tetrahydro-1H-indoles. nih.gov This reaction proceeds in high yields with a broad substrate scope. nih.gov Another example is an organocatalytic cascade double Michael reaction between curcumins and 2-arylidene-1,3-indandiones, which produces multicyclic spiro-1,3-indandiones with both enantioselectivity and diastereoselectivity. d-nb.info The development of novel MCRs continues to be an active area of research, providing access to a vast array of complex and diverse cyclohexanone derivatives. beilstein-journals.orgacs.org
Green Chemistry Principles and Sustainable Synthetic Routes
The synthesis of this compound can be strategically designed to align with the principles of green chemistry. The most viable green route involves a two-step process starting from 4-benzyloxyphenol:
Catalytic Hydrogenation: The aromatic ring of 4-benzyloxyphenol is selectively hydrogenated to the corresponding cyclohexanol derivative, 4-(benzyloxy)cyclohexanol (B28230).
Catalytic Oxidation: The resulting 4-(benzyloxy)cyclohexanol is then oxidized to the target ketone, this compound.
This approach allows for the incorporation of several green chemistry principles, including catalysis, the use of safer solvents, and the selection of environmentally friendly oxidizing agents.
Catalytic Hydrogenation of 4-Benzyloxyphenol
The selective hydrogenation of the phenolic ring in 4-benzyloxyphenol without cleaving the benzyl ether is a critical step. Heterogeneous catalysts are preferred due to their ease of separation and recyclability, which are key tenets of green chemistry.
Detailed Research Findings:
Research on the hydrogenation of substituted phenols provides a strong basis for the synthesis of 4-(benzyloxy)cyclohexanol. Noble metal catalysts, such as palladium and platinum, supported on various materials like carbon, are effective for this transformation. For instance, studies on the catalytic transfer hydrodeoxygenation of 4-(benzyloxy)phenol have demonstrated the feasibility of modifying the benzylic group under certain conditions, highlighting the importance of catalyst and reaction condition selection to achieve the desired selective hydrogenation of the phenol ring. While specific data for the direct hydrogenation to 4-(benzyloxy)cyclohexanol is not extensively published, analogous reactions with similar substrates suggest that high yields are attainable. For example, the hydrogenation of other 4-alkoxyphenols to the corresponding 4-alkoxycyclohexanols proceeds with high efficiency using catalysts like rhodium on carbon.
A Chinese patent describes a general method for synthesizing 4-substituted cyclohexanones, which involves the catalytic hydrogenation of 4-substituted phenols. google.com This method can be applied to 4-benzyloxyphenol. The use of isopropanol (B130326) as a hydrogen-donating solvent in catalytic transfer hydrogenation over Raney Nickel is another green alternative to using high-pressure hydrogen gas.
Table 1: Representative Catalytic Systems for the Hydrogenation of Substituted Phenols
| Catalyst | Substrate | Product | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|---|---|
| Pt/C | 4-Benzyloxyphenol | 4-(Benzyloxy)cyclohexanol | Ethanol | 80 | 10 | >95 (estimated) |
| Rh/C | 4-Methoxyphenol | 4-Methoxycyclohexanol | Methanol | 70 | 20 | 98 |
| Raney Ni | 4-Propylphenol | 4-Propylcyclohexanol | Isopropanol | 180 | N/A (Transfer) | 92.2 |
Oxidation of 4-(Benzyloxy)cyclohexanol to this compound
The second step involves the oxidation of the secondary alcohol to a ketone. Traditional oxidizing agents like chromium-based reagents are highly toxic and generate significant waste. Green alternatives focus on the use of clean oxidants such as molecular oxygen (O₂) or hydrogen peroxide (H₂O₂), often in conjunction with a catalyst.
Detailed Research Findings:
A patent for the synthesis of 4-substituted cyclohexanones highlights a green oxidation method using an oxygen-containing gas as the oxidant. google.com This process is described as having good reaction selectivity, high yield, and being environmentally friendly. google.com The catalyst system for this oxidation is crucial and can involve various metal complexes.
The use of hydrogen peroxide as a green oxidant for the conversion of cyclohexanol to cyclohexanone has been well-documented. Catalytic systems, such as those based on tungsten, have shown high efficiency. For the oxidation of 4-(benzyloxy)cyclohexanol, a similar approach would be highly desirable. The challenge lies in the selective oxidation of the cyclohexanol hydroxyl group without affecting the benzyl ether moiety.
Biocatalysis offers another promising green route. Enzymes, such as alcohol dehydrogenases, can catalyze the oxidation of alcohols with high selectivity under mild conditions. While specific studies on the enzymatic oxidation of 4-(benzyloxy)cyclohexanol are not prevalent, the broad substrate scope of many alcohol dehydrogenases suggests this as a viable and highly sustainable option.
Table 2: Green Oxidation Methods for Cyclohexanols
| Catalyst/Method | Substrate | Oxidant | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Metal Catalyst | 4-(Benzyloxy)cyclohexanol | O₂ | Toluene | 100 | High (expected) | High (expected) |
| Tungsten-based catalyst | Cyclohexanol | H₂O₂ | Water | 90 | 92 | >99 |
| Alcohol Dehydrogenase | 4-(Benzyloxy)cyclohexanol | - (cofactor regeneration) | Buffer | 30 | High (potential) | High (potential) |
Oxidative and Reductive Manipulations of the Cyclohexane Ring in this compound Structures
The reactivity of the carbonyl group in this compound is a focal point for a variety of oxidative and reductive transformations that modify the cyclohexane scaffold. These reactions are crucial for the synthesis of novel derivatives and are heavily influenced by the nature of the reagents and the steric and electronic properties of the benzyloxyphenyl substituent.
One of the most significant oxidative transformations applicable to this compound is the Baeyer-Villiger oxidation. This reaction converts the cyclic ketone into a lactone (a cyclic ester) by inserting an oxygen atom adjacent to the carbonyl group. tamu.eduwikipedia.org The regioselectivity of this oxidation is a critical aspect. For unsymmetrical ketones like this compound, the oxygen atom is typically inserted between the carbonyl carbon and the more substituted carbon atom. This is governed by the migratory aptitude of the adjacent carbon groups, which generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl. organic-chemistry.org In the case of this compound, this would lead to two possible lactone products. The specific outcome can be influenced by the choice of peroxyacid oxidant (e.g., m-CPBA, peracetic acid) and reaction conditions. acs.org The use of biocatalysts, such as Baeyer-Villiger monooxygenases (BVMOs), offers a green and highly selective alternative for such oxidations. researchgate.net
Reductive manipulations of the cyclohexanone ring in this compound primarily involve the reduction of the ketone to a secondary alcohol and reductive amination to form corresponding amines. The reduction of the carbonyl group to a hydroxyl group can be readily achieved using hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). tamu.edu The stereochemical outcome of this reduction is of significant interest. The bulky 4-(4-benzyloxyphenyl) group likely exists in an equatorial position to minimize steric strain. Hydride attack can then occur from either the axial or equatorial face of the carbonyl, leading to the formation of cis and trans diastereomeric alcohols. The ratio of these isomers is influenced by the steric bulk of the hydride reagent. Smaller reagents like NaBH₄ tend to favor axial attack, resulting in the equatorial alcohol as the major product. tamu.edu Conversely, bulkier reducing agents would favor equatorial attack, yielding the axial alcohol. tamu.edu
Reductive amination provides a direct route to synthesize amines from this compound. This reaction involves the initial formation of an imine or enamine intermediate by reacting the ketone with a primary or secondary amine, respectively, followed by in-situ reduction. researchgate.net Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial ketone. researchgate.net This method allows for the introduction of a wide variety of nitrogen-containing substituents onto the cyclohexane ring, leading to a diverse range of derivatives.
Table 1: Oxidative Manipulations of Substituted Cyclohexanones This table presents data for analogous substituted cyclohexanone systems to illustrate typical reaction outcomes.
| Substrate | Reagent | Product Type | Yield (%) | Reference |
|---|---|---|---|---|
| 3-Arylcyclohexanone | Chiral N,N′-dioxide/Sc(III), m-CPBA | Lactones | 80-84 | nih.gov |
| Substituted Cyclohexanones | Novozyme-435, Urea-Hydrogen Peroxide | ε-Caprolactones | Varies | rsc.org |
Table 2: Reductive Manipulations of Substituted Cyclohexanones This table presents data for analogous substituted cyclohexanone systems to illustrate typical reaction outcomes.
| Substrate | Reagent | Amine | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-tert-Butylcyclohexanone | NaBH₄ | - | Equatorial Alcohol | Major Product | tamu.edu |
| Cyclohexanone | Benzylamine | Gold catalyst, H₂ | N-Benzylcyclohexylamine | 72-79 | researchgate.net |
| Ketones | NH₂OH·HCl, Zn(II), (HSiMe₂)₂O | - | N-Alkylanilines | High | chemrxiv.org |
Mechanistic Investigations of this compound Transformations
Understanding the mechanisms of the transformations of this compound is fundamental to controlling the reaction outcomes, particularly the regioselectivity and stereoselectivity.
The mechanism of the Baeyer-Villiger oxidation has been extensively studied. The reaction is initiated by the protonation of the carbonyl oxygen by the peroxyacid, which enhances the electrophilicity of the carbonyl carbon. wikipedia.org This is followed by the nucleophilic attack of the peroxyacid on the carbonyl carbon, forming a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org The crucial step is the subsequent concerted rearrangement where one of the carbon atoms adjacent to the original carbonyl group migrates to the adjacent oxygen atom of the peroxide linkage, with the simultaneous cleavage of the O-O bond and departure of a carboxylate anion. wikipedia.org The migratory aptitude is determined by the ability of the migrating group to stabilize a partial positive charge in the transition state. Stereoelectronic effects play a critical role; the migrating group must be anti-periplanar to the O-O bond of the peroxide for optimal orbital overlap. wikipedia.org
In the context of reductive amination, the reaction proceeds through the initial formation of a carbinolamine intermediate upon addition of the amine to the carbonyl group of this compound. This intermediate then dehydrates to form an iminium ion (from a primary amine) or an enamine (from a secondary amine). The subsequent step is the reduction of this unsaturated nitrogen-containing intermediate by a hydride reagent. researchgate.net The use of mild reducing agents like NaBH₃CN is key, as they are selective for the iminium ion over the ketone, allowing the reaction to be performed in a single pot.
The stereochemistry of the hydride reduction of the ketone is governed by the facial selectivity of the nucleophilic attack of the hydride on the carbonyl carbon. For a substituted cyclohexane like this compound, which is likely in a chair conformation with the large substituent in the equatorial position, the two faces of the carbonyl group are diastereotopic. The approach of the hydride reagent is subject to steric hindrance from the axial hydrogen atoms on the cyclohexane ring. Smaller hydride reagents can approach from the more hindered axial face (the "Cieplak effect" can also play a role), leading to the thermodynamically more stable equatorial alcohol. tamu.edu Larger, bulkier hydride reagents experience greater steric repulsion from the axial hydrogens and therefore preferentially attack from the less hindered equatorial face, resulting in the formation of the axial alcohol. acs.org More advanced computational studies on related systems have also highlighted the potential role of twist-boat conformations in influencing the stereochemical outcome of these reductions. acs.org
Spectroscopic Characterization and Structural Elucidation of 4 4 Benzyloxyphenyl Cyclohexanone and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms.
¹H NMR Analysis of Cyclohexanone (B45756) and Benzyloxyphenyl Protons
The proton NMR (¹H NMR) spectrum of 4-(4-Benzyloxyphenyl)cyclohexanone reveals distinct signals corresponding to the protons of the cyclohexanone ring and the benzyloxyphenyl group.
The protons on the cyclohexanone ring typically appear as a series of multiplets in the upfield region of the spectrum. For unsubstituted cyclohexanone, these protons resonate at approximately 2.35 ppm and in a range of 1.55 to 2.07 ppm. chemicalbook.com In 4-phenylcyclohexanone (B41837), a related compound, the cyclohexanone protons also produce complex multiplets. chemicalbook.com The presence of the bulky benzyloxyphenyl substituent at the 4-position influences the chemical shifts of the cyclohexanone protons due to conformational effects and electronic interactions.
The benzyloxyphenyl group gives rise to characteristic signals in the downfield region. The five protons of the benzyl (B1604629) phenyl ring typically appear as a multiplet, while the two benzylic protons (-O-CH₂-Ph) are observed as a singlet. The protons on the substituted phenyl ring of the benzyloxy group exhibit splitting patterns indicative of a para-substituted benzene (B151609) ring, often appearing as two distinct doublets. inflibnet.ac.in The chemical shifts of these aromatic protons are generally found in the range of 6.5-8.0 ppm. inflibnet.ac.in
¹³C NMR Analysis of Carbon Frameworks
The carbon-13 NMR (¹³C NMR) spectrum provides valuable information about the carbon skeleton of the molecule.
In the ¹³C NMR spectrum of this compound, the carbonyl carbon (C=O) of the cyclohexanone ring is the most deshielded, appearing at a chemical shift of around 200-210 ppm. pdx.edu For comparison, the carbonyl carbon in unsubstituted cyclohexanone resonates at approximately 212.3 ppm. chemicalbook.com The carbon atoms of the cyclohexanone ring attached to hydrogen typically appear in the range of 25-50 ppm. pdx.edu For instance, in 4-phenylcyclohexanone, the carbon atoms of the cyclohexanone ring show signals at various positions in the aliphatic region. chemicalbook.com
The carbon atoms of the benzyloxyphenyl group are observed in the aromatic region of the spectrum (typically 100-160 ppm). The benzylic carbon (-O-CH₂-Ph) signal is also readily identifiable. The chemical shifts of the aromatic carbons are influenced by the oxygen atom and the substitution pattern on the phenyl ring.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in establishing the connectivity between protons and carbons within the molecule. youtube.comuvic.caresearchgate.net
A ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This allows for the assignment of protons within the cyclohexanone ring and the benzyloxyphenyl group by tracing the coupling networks. youtube.com
An HSQC spectrum correlates the chemical shifts of protons directly attached to carbon atoms. youtube.comresearchgate.net This technique is invaluable for unambiguously assigning the ¹³C NMR signals by linking them to their corresponding, and often more easily assigned, proton signals. For example, the signals of the CH₂ groups in the cyclohexanone ring can be definitively identified.
Vibrational Spectroscopy: Infrared (IR) Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.
The IR spectrum of this compound is characterized by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the cyclohexanone ring. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. bartleby.com Conjugation with a double bond or an aromatic ring can shift this peak to a lower wavenumber (1666-1685 cm⁻¹). bartleby.com In 2,6-bis(benzylidene)cyclohexanone, a related derivative, the carbonyl stretching vibration is lowered due to mesomeric effects and π-orbital conjugation. nih.gov
Other significant absorption bands in the IR spectrum of this compound include those for C-H stretching of the aliphatic and aromatic groups, C-O stretching of the ether linkage, and C=C stretching of the aromatic rings. rsc.org
Mass Spectrometry (MS) for Molecular Ion and Fragmentation Patterns
Mass spectrometry (MS) is a technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.
The mass spectrum of this compound will show a molecular ion peak [M]⁺ corresponding to its molecular weight. In the case of diarylidenecyclohexanone derivatives, the molecular ion peak is readily observed. rsc.org
The fragmentation pattern provides clues about the structure of the molecule. Common fragmentation pathways for this compound would likely involve cleavage of the benzylic bond, loss of the benzyl group, and fragmentation of the cyclohexanone ring. For instance, in the mass spectrum of 2,6-bis(4-chlorobenzylidene)cyclohexanone, fragments corresponding to the loss of chlorine atoms are observed. rsc.org The fragmentation of unsubstituted cyclohexanone typically shows major peaks at m/z 98 (molecular ion), 69, 55, and 42. massbank.eu
Advanced X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.
Computational Chemistry and Theoretical Studies of 4 4 Benzyloxyphenyl Cyclohexanone
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) has become a staple in computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like 4-(4-Benzyloxyphenyl)cyclohexanone. These calculations can predict the molecule's geometry, electronic distribution, and spectroscopic properties with a high degree of reliability.
The first step in a typical DFT study is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is located. For this compound, this optimization would be performed to determine the precise bond lengths, bond angles, and dihedral angles.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C=O (cyclohexanone) | ~1.22 Å |
| C-C (cyclohexanone) | ~1.54 Å | |
| C-C (phenyl) | ~1.39 Å | |
| C-O (ether) | ~1.37 Å | |
| O-C (benzyl) | ~1.43 Å | |
| Bond Angle | C-C-C (cyclohexanone) | ~111° |
| C-C=O (cyclohexanone) | ~117° | |
| C-O-C (ether) | ~118° |
Note: These are representative values based on general DFT calculations of similar organic molecules and are intended for illustrative purposes.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. nih.govnih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxyphenyl group, which can act as an electron donor. Conversely, the LUMO is likely to be centered around the cyclohexanone (B45756) ring, particularly the carbonyl group, which is the most electrophilic part of the molecule. DFT calculations can provide precise energy values for these orbitals and visualize their spatial distribution. nih.gov
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated:
Ionization Potential (I): ≈ -EHOMO
Electron Affinity (A): ≈ -ELUMO
Electronegativity (χ): ≈ (I + A) / 2
Chemical Hardness (η): ≈ (I - A) / 2
Chemical Softness (S): ≈ 1 / (2η)
Electrophilicity Index (ω): ≈ χ² / (2η)
A study on (E)-3-(4-(benzyloxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-one (4BPMP), a molecule also containing a benzyloxy-phenyl moiety, showed a calculated HOMO-LUMO gap that indicated good chemical strength and kinetic stability. banglajol.info
Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound
| Parameter | Symbol | Predicted Value (eV) |
| HOMO Energy | EHOMO | ~ -6.5 eV |
| LUMO Energy | ELUMO | ~ -1.5 eV |
| HOMO-LUMO Gap | ΔE | ~ 5.0 eV |
| Ionization Potential | I | ~ 6.5 eV |
| Electron Affinity | A | ~ 1.5 eV |
| Electronegativity | χ | ~ 4.0 eV |
| Chemical Hardness | η | ~ 2.5 eV |
Note: These values are estimations based on typical DFT results for similar aromatic ketones and serve as illustrative examples.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. rsc.org The MEP surface is colored to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient areas (positive potential), prone to nucleophilic attack. Green and yellow denote regions of intermediate potential.
For this compound, the MEP map would show the most negative potential (red) localized around the oxygen atom of the carbonyl group, highlighting its nucleophilic character. The hydrogen atoms of the phenyl and cyclohexanone rings would exhibit positive potential (blue), indicating their electrophilic nature. The aromatic ring of the benzyloxy group would also show regions of negative potential above and below the plane of the ring, characteristic of π-electron systems. Such maps are instrumental in understanding intermolecular interactions. banglajol.infonih.gov
Role As a Versatile Synthetic Building Block and Intermediate in Advanced Chemistry
Precursor in the Synthesis of Pharmacologically Relevant Compounds
The structural framework of 4-(4-Benzyloxyphenyl)cyclohexanone is embedded in numerous biologically active molecules, making it a crucial starting material for the synthesis of various pharmaceuticals. Its utility spans different therapeutic areas, primarily due to the core cyclohexylphenyl motif.
One of the most notable applications is in the synthesis of opioid analgesics. The core structure is highly relevant to the synthesis of Tramadol and its analogues. scielo.org.mxresearchgate.net Syntheses of Tramadol often involve the reaction of a substituted cyclohexanone (B45756) with an organometallic reagent derived from a protected phenol (B47542), such as 3-bromoanisole. scielo.org.mxrsc.orgsemanticscholar.org this compound serves as an ideal precursor for analogues of Tramadol's active metabolite, O-desmethyltramadol (M1), where the benzyloxy group acts as a protected form of the critical phenolic hydroxyl group.
Furthermore, this compound is a key intermediate in the development of Selective Estrogen Receptor Modulators (SERMs). nih.gov SERMs like Lasofoxifene and Raloxifene feature a core structure with multiple aryl groups positioned in a specific three-dimensional arrangement that is crucial for their interaction with the estrogen receptor. nih.govnih.gov The synthesis of these complex molecules can be facilitated by using this compound as a foundational scaffold, upon which the additional aromatic rings and functional groups are constructed. beilstein-journals.orgbeilstein-journals.org Its rigid cyclohexanone ring helps to establish the necessary stereochemistry for effective receptor binding and modulation. nih.govresearchgate.net
| Pharmacological Compound Class | Specific Examples/Analogues | Role of this compound |
| Opioid Analgesics | Tramadol Analogues, O-desmethyltramadol (M1) Analogues | Serves as a key precursor where the cyclohexanone is reacted to form the tertiary alcohol characteristic of this class. The benzyloxy group is a protected phenol. scielo.org.mxresearchgate.net |
| Selective Estrogen Receptor Modulators (SERMs) | Lasofoxifene Analogues, Raloxifene Analogues | Provides the core cyclohexylphenyl scaffold necessary for building the multi-aryl structure required for estrogen receptor binding. nih.govbeilstein-journals.org |
| Lysine-Specific Demethylase 1 (LSD1) Inhibitors | 4-(4-Benzyloxy)phenoxypiperidines | The 4-(benzyloxy)phenyl moiety is a key structural component for potent and reversible inhibition of the LSD1 enzyme. nih.gov |
Application in the Construction of Complex Organic Architectures and Natural Product Scaffolds
The inherent reactivity and defined stereochemical potential of this compound make it an excellent starting point for the assembly of intricate organic structures, including those found in natural products. The cyclohexanone core provides multiple strategic points for carbon-carbon bond formation, enabling the construction of complex polycyclic and spirocyclic systems.
A significant application is in the synthesis of spiro-oxindoles, a privileged scaffold found in many biologically active natural products and synthetic compounds. researchgate.netnih.gov The ketone functionality of this compound can participate in condensation reactions with isatins, followed by cycloaddition reactions, to generate complex spirocyclic frameworks. researchgate.netnih.gov These multi-step, one-pot reactions can build significant molecular complexity in a highly efficient manner.
Moreover, the cyclohexanone ring is a fundamental unit in the synthesis of various six-membered carbocycles. scispace.com Methodologies such as catalyzed Michael additions and intramolecular cyclizations can be applied to derivatives of this compound to create highly substituted cyclohexene and cyclohexane (B81311) rings with precise stereochemical control. scholaris.ca These carbocyclic structures are central to the core of many natural products and serve as important intermediates in total synthesis. acs.org
| Complex Architecture/Scaffold | Synthetic Strategy | Significance |
| Spiro-oxindoles | Condensation with isatins followed by [3+2] cycloaddition of an azomethine ylide. nih.govnih.gov | Core structure in numerous bioactive natural products and pharmaceuticals with anticancer and antimicrobial activity. researchgate.net |
| Highly Substituted Carbocycles | Catalyzed cascade reactions, including Michael additions and intramolecular cyclizations. scispace.com | Forms the core ring system of a wide range of terpenes and other complex natural products. |
| Spirocyclic Scaffolds | Multi-step sequences involving the ketone for ring formation, creating scaffolds for compound libraries. nih.govnih.gov | Used in drug discovery to explore three-dimensional chemical space and identify novel bioactive agents. |
Intermediate for Specialized Materials Science Applications (e.g., Liquid Crystals, Polymers)
The rigid and anisotropic molecular shape of structures derived from this compound makes it a valuable intermediate in materials science, particularly for the synthesis of liquid crystals. Thermotropic liquid crystals are materials that exhibit liquid crystalline properties in a specific temperature range, and their molecular structure typically consists of a rigid core with flexible terminal groups. dakenchem.com
The combination of the cyclohexane ring and the benzyloxyphenyl group in this molecule provides a rigid, rod-like core structure. nih.gov The benzyloxy group not only extends the rigid core but also influences the electronic properties and intermolecular interactions, which are critical for the formation and stability of mesophases (the liquid crystal phases). nih.gov By attaching flexible alkyl chains to the phenyl ring (after debenzylation) or by further extending the molecular structure, new liquid crystalline compounds can be synthesized. beilstein-journals.orgresearchgate.net These materials are essential for applications in display technologies and optical devices. ajchem-a.com The specific geometry and polarity of the molecule can be tailored to achieve desired properties such as specific phase transition temperatures and dielectric anisotropy. aps.orgrsc.org
While less common, the bifunctional nature of this compound, with its ketone and protected phenol, also allows it to be considered as a monomer or cross-linking agent in the synthesis of specialized polymers. After deprotection, the phenol and the ketone can be used as points for polymerization, leading to materials with high thermal stability and specific optical properties.
| Material Application | Role of this compound | Key Properties of Resulting Material |
| Thermotropic Liquid Crystals | Serves as a precursor to the rigid, rod-like molecular core. | Nematic and smectic phases, high thermal stability, specific dielectric anisotropy for display applications. nih.govaps.org |
| Specialty Polymers | Can be used as a monomer or cross-linking agent after modification. | High thermal stability, tailored refractive index, potential for optical applications. |
Derivatization for Subsequent Biological Activity Studies
This compound is an excellent scaffold for generating libraries of novel compounds for biological screening. The ketone group is a versatile functional handle that can be readily transformed into a wide range of other functionalities. This allows for systematic modifications to the core structure to probe interactions with biological targets and to establish a structure-activity relationship (SAR). nih.govmdpi.com
For example, the ketone can undergo reactions such as Wittig olefination, Grignard additions, reductive amination, and various condensation reactions to introduce diverse substituents. These reactions allow for the exploration of the chemical space around the core scaffold. nih.gov For instance, derivatization of the related 4-hydroxycyclohexanone scaffold has been used to create C5-curcuminoid analogues with antiproliferative activities. researchgate.net
Once a library of derivatives is synthesized, these compounds can be tested against a panel of biological targets, such as enzymes or receptors. For example, derivatives of similar scaffolds have been evaluated as inhibitors of enzymes like p38 MAP kinase and 4-hydroxyphenylpyruvate dioxygenase. nih.govnih.gov The biological data obtained from these screenings are then used to build an SAR profile, which helps in identifying the key structural features responsible for the observed biological activity. mdpi.com This iterative process of synthesis and biological evaluation is fundamental to modern drug discovery and can lead to the identification of potent and selective lead compounds for further development. nih.gov
| Derivative Class | Synthetic Modification | Potential Biological Target/Activity |
| Substituted Cyclohexanols/Alkenes | Grignard reaction, Wittig olefination on the ketone. | Enzyme inhibitors, receptor modulators. |
| Aminocyclohexane Derivatives | Reductive amination of the ketone. | Kinase inhibitors, GPCR ligands. |
| Spiro-heterocycles | Condensation followed by cyclization. | Anticancer agents, antimicrobial compounds. nih.gov |
| Phenolic Derivatives | Debenzylation followed by etherification or esterification. | Androgen receptor antagonists, various enzyme inhibitors. nih.gov |
Mechanistic Investigations of in Vitro Biological Activities of 4 4 Benzyloxyphenyl Cyclohexanone Derivatives
Structure-Activity Relationship (SAR) Studies for Molecular Target Engagement
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives of 4-(4-benzyloxyphenyl)cyclohexanone, SAR studies have been instrumental in identifying key structural features that govern their engagement with molecular targets.
Research into related scaffolds, such as N-(4-(benzyloxy)-phenyl)-sulfonamide derivatives, has provided valuable insights. In one study, these compounds were identified as novel antagonists of the human androgen receptor (AR), targeting the activation function 2 (AF2) region. nih.gov The study highlighted the importance of the benzyloxy group and the sulfonamide linker in the antagonistic activity. nih.gov Compound T1-12 from this series demonstrated potent AR antagonistic activity with an IC50 of 0.47 μM. nih.gov
General SAR studies on other complex molecules have also shed light on the principles that can be applied to this compound derivatives. For instance, studies on phenylsulfonylamino-benzanilide inhibitors have systematically analyzed how modifications to the core structure affect potency and target specificity for solute carrier family SLC10 carriers. nih.gov Similarly, research on 4-substituted phenylpyrazolidinone derivatives as DNA-PK inhibitors has demonstrated how systematic structural modifications can lead to highly potent inhibitors. chemrxiv.org
In the context of 4-thiazolidinone-umbelliferone hybrids, SAR analysis revealed that specific substitutions on the phenyl ring are essential for their cytotoxic potential against various cancer cell lines. researchgate.net These examples underscore the importance of systematic structural modifications to optimize the biological activity of a lead compound.
Table 1: SAR Insights from Related Compound Series
| Compound Series | Key Structural Features for Activity | Target | Reference |
|---|---|---|---|
| N-(4-(Benzyloxy)-phenyl)-sulfonamide | Benzyloxy group, sulfonamide linker | Androgen Receptor (AF2) | nih.gov |
| Phenylsulfonylamino-benzanilides | Modifications to the core structure | SLC10 Carriers | nih.gov |
| 4-substituted Phenylpyrazolidinones | Systematic structural modifications | DNA-PK | chemrxiv.org |
Elucidation of Enzyme Inhibition Mechanisms (e.g., Lysine Specific Demethylase 1 (LSD1) Inhibition)
Lysine-specific demethylase 1 (LSD1) has emerged as a significant target in cancer therapy due to its role in gene expression regulation through histone demethylation. mdpi.comnih.gov While direct studies on this compound as an LSD1 inhibitor are limited, the mechanisms of inhibition by structurally related compounds provide a framework for understanding its potential activity.
LSD1 inhibitors can be broadly classified as either irreversible or reversible. nih.gov Reversible inhibitors often target the flavin adenine (B156593) dinucleotide (FAD) catalytic pocket or the substrate-binding pocket. nih.gov For example, derivatives of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) have shown potent reversible inhibition of LSD1 by competing with FAD. mdpi.comnih.gov
Molecular docking and kinetic studies are pivotal in elucidating the binding modes and inhibition mechanisms of these compounds. mdpi.com These studies have revealed that interactions with key residues in the active site are crucial for inhibitory activity. nih.gov For instance, the development of CC-90011, a potent LSD1 inhibitor with an IC50 of 0.25 nM, was achieved through high-throughput screening and SAR methods targeting the substrate-binding pocket. nih.gov
The study of how these inhibitors interact with LSD1 provides a roadmap for designing novel derivatives of this compound with potent and selective LSD1 inhibitory activity.
Table 2: Examples of LSD1 Inhibitors and their Mechanisms
| Inhibitor Type | Example Compound Class | Mechanism of Action | Reference |
|---|---|---|---|
| Reversible | 3-(piperidin-4-ylmethoxy)pyridine | FAD-competitive inhibition | mdpi.comnih.gov |
| Reversible | CC-90011 | Targets substrate-binding pocket | nih.gov |
Mechanistic Insights into Anti-inflammatory Pathways
The anti-inflammatory properties of various chemical entities are often mediated through their interaction with specific signaling pathways. For derivatives of this compound, potential anti-inflammatory mechanisms can be inferred from studies on structurally similar compounds.
One key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. Research on 4-sulfonyloxy/alkoxy benzoxazolone derivatives has shown that their anti-inflammatory effects are mediated through the regulation of the p38/ERK-mediated MAPK-NF-κB/iNOS signaling pathway. nih.gov A lead compound from this series, 2h , significantly reduced the production of nitric oxide (NO), IL-1β, and IL-6 by suppressing the expression of inducible nitric oxide synthase (iNOS), p-p38, and nuclear NF-κB. nih.gov
Similarly, studies on novel (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanone derivatives have demonstrated their anti-inflammatory activity in carrageenan-induced foot pad edema assays. nih.gov The anti-inflammatory effects of dietary flavones are also well-documented, with mechanisms involving the inhibition of NF-κB, STAT, COX-2, and the NLRP3 inflammasome pathways. mdpi.com These compounds can help restore immune homeostasis by modulating the production of pro-inflammatory cytokines like TNF-α and IL-1β. mdpi.com
These findings suggest that this compound derivatives could exert anti-inflammatory effects by targeting key nodes in inflammatory signaling cascades.
Table 3: Anti-inflammatory Mechanisms of Related Compound Classes
| Compound Class | Key Pathway Targeted | Effect | Reference |
|---|---|---|---|
| 4-Sulfonyloxy/alkoxy benzoxazolones | p38/ERK-NF-κB/iNOS | Reduced NO, IL-1β, IL-6 production | nih.gov |
| (4-hydroxyphenyl)(2,4-dimethoxyphenyl)methanones | Not specified | Inhibition of edema | nih.gov |
Modes of Action for Antimicrobial Activity (e.g., Membrane Potential Dissipation, Topoisomerase Inhibition)
The antimicrobial activity of chemical compounds can be attributed to various modes of action, including the disruption of bacterial cell membranes and the inhibition of essential enzymes like topoisomerases.
Topoisomerase Inhibition: Bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV, are well-established targets for antibacterial agents like fluoroquinolones. nih.gov Novel bacterial topoisomerase inhibitors (NBTIs) represent a newer class of antibiotics that bind to a different site on these enzymes, allowing them to be effective against fluoroquinolone-resistant strains. researchgate.netmdpi.com The mechanism of NBTIs can involve either the inhibition of the catalytic activity of the topoisomerases or the enhancement of enzyme-mediated DNA cleavage. researchgate.net For instance, gepotidacin, an NBTI, demonstrates a balanced dual-targeting of both gyrase and topoisomerase IV in E. coli. researchgate.net
Membrane Potential Dissipation: Another common antimicrobial mechanism is the disruption of the bacterial membrane potential. Antimicrobial peptides (AMPs), for example, can cause membrane permeabilization through various models like the barrel-stave, carpet, or toroidal-pore models. liverpool.ac.uk This leads to a dissipation of the membrane potential, which is crucial for cellular processes like ATP synthesis. The dissipation of the membrane potential is a key event that can lead to bacterial cell death. liverpool.ac.uk
While specific studies on the antimicrobial mode of action of this compound are not widely available, its structural features suggest that it could potentially interact with bacterial membranes or inhibit key enzymes, warranting further investigation into these mechanisms.
Table 4: Antimicrobial Modes of Action
| Mode of Action | Target | Mechanism | Example Compound Class | Reference |
|---|---|---|---|---|
| Topoisomerase Inhibition | DNA Gyrase, Topoisomerase IV | Inhibition of catalytic activity or enhancement of DNA cleavage | Novel Bacterial Topoisomerase Inhibitors (NBTIs) | researchgate.netmdpi.com |
Q & A
Q. What are the optimal synthetic routes for 4-(4-Benzyloxyphenyl)cyclohexanone, and how can purity be maximized?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or palladium-catalyzed cross-coupling to introduce the benzyloxyphenyl group to cyclohexanone. Key steps include:
- Protection/Deprotection : Use benzyl ether protection for phenolic hydroxyl groups to prevent undesired side reactions. Deprotection via catalytic hydrogenation ensures minimal degradation .
- Catalytic Conditions : Optimize palladium-based catalysts (e.g., Pd/C or Pd(OAc)₂) in inert atmospheres to enhance yield.
- Purification : Recrystallization from ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) achieves >99% purity .
Q. How can spectroscopic techniques (NMR, IR, MS) be employed to characterize this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identify the cyclohexanone carbonyl peak at ~207 ppm (¹³C) and aromatic protons (δ 6.8–7.4 ppm for benzyloxyphenyl). The cyclohexanone ring protons appear as multiplet signals (δ 1.5–2.5 ppm) .
- IR Spectroscopy : Confirm the ketone group (C=O stretch at ~1715 cm⁻¹) and benzyl ether (C-O-C stretch at ~1250 cm⁻¹) .
- Mass Spectrometry : ESI-MS or EI-MS shows a molecular ion peak at m/z 280.3 (C₁₉H₂₀O₂) .
Q. What safety precautions are critical when handling this compound?
Methodological Answer:
- Toxicity : While specific toxicity data for this compound is limited, structural analogs like cyclohexanone cause respiratory and dermal irritation. Use PPE (gloves, goggles, fume hood) .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Waste Disposal : Follow institutional guidelines for ketone waste, avoiding aqueous discharge .
Advanced Research Questions
Q. How does the benzyloxy group influence enantioselectivity in asymmetric syntheses involving this compound?
Methodological Answer: The benzyloxy group’s steric and electronic effects modulate transition-state interactions in chiral environments. For example:
- Proline-Catalyzed Reactions : The benzyloxy group’s bulkiness may hinder re-face attack, favoring si-face selectivity in aldol condensations. Compare with smaller substituents (e.g., silyloxy groups) to assess steric contributions .
- Data Analysis : Use HPLC with chiral columns (e.g., Chiralpak AD-H) to quantify enantiomeric excess (ee). Correlate substituent size/polarity with ee trends .
Q. How can researchers resolve contradictions in byproduct formation during the oxidation of this compound?
Methodological Answer: Byproduct pathways depend on radical intermediates and solvent effects. To address discrepancies:
- Mechanistic Studies : Employ EPR spectroscopy to detect cyclohexoxy radicals formed during autoxidation. Monitor β-scission pathways leading to formyl derivatives .
- Solvent Cage Effects : Compare reaction outcomes in polar (e.g., DMF) vs. nonpolar solvents (e.g., cyclohexane). Polar solvents stabilize radical pairs, reducing byproduct diversity .
Q. What strategies optimize the deprotection of the benzyloxy group in this compound derivatives without ketone degradation?
Methodological Answer:
- Catalytic Hydrogenation : Use Pd/C (10% w/w) under H₂ (1–3 atm) in ethanol at 25°C. Monitor reaction progress via TLC to avoid over-hydrogenation of the ketone .
- Alternative Methods : Employ BCl₃ in DCM at –78°C for acid-labile substrates. Validate purity via GC-MS post-deprotection .
Q. How does the electronic nature of the benzyloxy group affect photophysical properties in materials science applications?
Methodological Answer:
- UV-Vis Spectroscopy : The benzyloxy group’s electron-donating nature red-shifts absorption maxima (λₐᵦₛ) due to extended conjugation. Compare with electron-withdrawing substituents (e.g., nitro groups) .
- DFT Calculations : Model HOMO-LUMO gaps using Gaussian09 with B3LYP/6-31G(d) basis sets. Correlate with experimental fluorescence quantum yields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
